molecular formula C24H26N2O B6127340 2-[(9-Ethylcarbazol-3-yl)methyl-methylamino]-1-phenylethanol

2-[(9-Ethylcarbazol-3-yl)methyl-methylamino]-1-phenylethanol

Cat. No.: B6127340
M. Wt: 358.5 g/mol
InChI Key: XETHWDUYPHMOTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(9-Ethylcarbazol-3-yl)methyl-methylamino]-1-phenylethanol is a complex organic compound that belongs to the class of carbazoles Carbazoles are known for their unique three-ring system containing a pyrrole ring fused on either side to a benzene ring

Properties

IUPAC Name

2-[(9-ethylcarbazol-3-yl)methyl-methylamino]-1-phenylethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O/c1-3-26-22-12-8-7-11-20(22)21-15-18(13-14-23(21)26)16-25(2)17-24(27)19-9-5-4-6-10-19/h4-15,24,27H,3,16-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XETHWDUYPHMOTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)CN(C)CC(C3=CC=CC=C3)O)C4=CC=CC=C41
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(9-Ethylcarbazol-3-yl)methyl-methylamino]-1-phenylethanol typically involves multiple steps. One common method involves the reaction of 9-ethylcarbazole with formaldehyde and methylamine to form the intermediate compound, which is then reacted with phenylacetaldehyde under specific conditions to yield the final product. The reaction conditions often include the use of solvents like toluene and catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often using continuous flow reactors and advanced purification techniques to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[(9-Ethylcarbazol-3-yl)methyl-methylamino]-1-phenylethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines .

Scientific Research Applications

2-[(9-Ethylcarbazol-3-yl)methyl-methylamino]-1-phenylethanol has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various organic compounds and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[(9-Ethylcarbazol-3-yl)methyl-methylamino]-1-phenylethanol involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 9-Ethylcarbazol-3-amine
  • N-[(9-Ethylcarbazol-3-yl)methylene]-2-methyl-1-indolinylamine
  • 3-Amino-9-ethylcarbazole

Uniqueness

2-[(9-Ethylcarbazol-3-yl)methyl-methylamino]-1-phenylethanol stands out due to its unique structure, which combines the carbazole moiety with a phenylethanol group. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds .

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